(5-Ethyl-2-fluorophenyl)boronic acid

Beschreibung

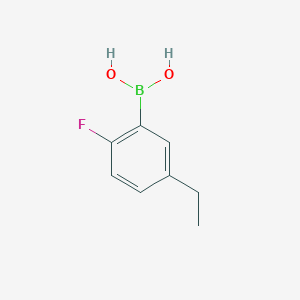

(5-Ethyl-2-fluorophenyl)boronic acid is an aromatic boronic acid derivative featuring a phenyl ring substituted with an ethyl group at the 5-position and a fluorine atom at the 2-position.

Structure

2D Structure

Eigenschaften

IUPAC Name |

(5-ethyl-2-fluorophenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10BFO2/c1-2-6-3-4-8(10)7(5-6)9(11)12/h3-5,11-12H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RNRZJTDDHBOEBA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=CC(=C1)CC)F)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10BFO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60681738 | |

| Record name | (5-Ethyl-2-fluorophenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60681738 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.98 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

900175-03-3 | |

| Record name | B-(5-Ethyl-2-fluorophenyl)boronic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=900175-03-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (5-Ethyl-2-fluorophenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60681738 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Palladium-Catalyzed Borylation of Aryl Halides

This method is well-documented for fluorinated arylboronic acids and is applicable to (5-Ethyl-2-fluorophenyl)boronic acid synthesis.

| Step | Reagents and Conditions | Notes |

|---|---|---|

| Starting material | 5-Ethyl-2-fluorobromobenzene or iodide | Commercially available or synthesized via halogenation |

| Borylation agent | Bis(pinacolato)diboron (B2pin2) | Commonly used boron source |

| Catalyst | Pd(dppf)Cl2 or Pd(PPh3)4 | Palladium complex for catalysis |

| Base | Potassium acetate, potassium carbonate | Facilitates transmetallation |

| Solvent | 1,4-Dioxane, THF, or toluene | Anhydrous conditions preferred |

| Temperature | 80–100 °C | Heating accelerates reaction |

| Time | 4–12 hours | Reaction monitored by TLC or GC-MS |

Mechanism: The palladium catalyst undergoes oxidative addition with the aryl halide, transmetallation with the diboron reagent, and reductive elimination to form the arylboronate ester intermediate, which is subsequently hydrolyzed to the boronic acid.

Yields: Typical isolated yields range from 70% to 85%, depending on the substrate purity and reaction optimization.

Lithium-Halogen Exchange and Borate Quenching

An alternative approach involves:

| Step | Reagents and Conditions | Notes |

|---|---|---|

| Starting material | 5-Ethyl-2-fluorobromobenzene | Requires careful handling due to organolithium |

| Metalation | n-Butyllithium or sec-butyllithium at –78 °C | Generates aryllithium intermediate |

| Boron source | Trimethyl borate (B(OMe)3) | Quenches aryllithium to form boronic acid |

| Workup | Acidic hydrolysis (HCl or aqueous acid) | Converts boronate ester to boronic acid |

| Temperature | –78 °C to room temperature | Controlled temperature critical |

| Yield | Moderate to good (50–75%) | Sensitive to moisture and temperature |

This method requires strict anhydrous conditions and low temperatures to avoid side reactions and decomposition.

Direct C–H Borylation (Emerging Method)

Recent advances have demonstrated direct borylation of aromatic C–H bonds using iridium catalysts with bis(pinacolato)diboron. However, regioselectivity for the 5-ethyl-2-fluoro substitution pattern may require directing groups or ligand tuning.

| Catalyst | [Ir(COD)(OMe)]2 with bipyridine ligands | Effective for aromatic C–H borylation |

| Boron source | B2pin2 | |

| Solvent | Cyclohexane or dioxane | |

| Temperature | 80–120 °C | |

| Yield | Variable, often moderate | |

This method is still under development for complex substituted fluoroaryl systems.

Experimental Data Summary

| Method | Key Reagents | Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| Pd-catalyzed borylation | 5-Ethyl-2-fluorobromobenzene, B2pin2, Pd(dppf)Cl2, KOAc | 90 °C, 8 h, dioxane | 75–85 | Most practical and scalable |

| Lithium-halogen exchange | 5-Ethyl-2-fluorobromobenzene, n-BuLi, B(OMe)3 | –78 °C to RT, inert atmosphere | 50–70 | Sensitive, requires low temp |

| Direct C–H borylation | 5-Ethyl-2-fluorotoluene, [Ir(COD)(OMe)]2, B2pin2 | 100 °C, 12 h | 40–60 | Limited regioselectivity |

Purification and Characterization

- Purification : Typically involves aqueous workup, extraction with organic solvents (ethyl acetate or toluene), followed by silica gel chromatography or recrystallization.

- Characterization : Confirmed by NMR spectroscopy (^1H, ^13C, ^11B, ^19F), mass spectrometry, and melting point analysis.

Research Findings and Notes

- The presence of the fluorine atom at the 2-position influences the electronic properties and reactivity of the aromatic ring, which can affect catalyst coordination and reaction kinetics.

- The ethyl group at the 5-position is electron-donating, which may slightly increase the rate of oxidative addition in palladium catalysis.

- Solvent choice and base strength are critical for maximizing yields and minimizing side reactions such as protodeboronation.

- Recent patents and literature emphasize palladium-catalyzed borylation as the preferred industrial method due to scalability and reproducibility.

Summary Table of Preparation Methods

| Preparation Method | Advantages | Disadvantages | Typical Yield | Industrial Viability |

|---|---|---|---|---|

| Pd-catalyzed borylation | High yield, scalable, well-studied | Requires expensive Pd catalyst, sensitive to air/moisture | 75–85% | High |

| Lithium-halogen exchange | Straightforward reagents | Requires low temp, sensitive, lower yield | 50–70% | Moderate |

| Direct C–H borylation | Atom-economical, no halide needed | Regioselectivity issues, lower yield | 40–60% | Low to moderate |

Analyse Chemischer Reaktionen

Types of Reactions: (5-Ethyl-2-fluorophenyl)boronic acid undergoes various chemical reactions, including:

Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base, forming a new carbon-carbon bond.

Oxidation: The boronic acid can be oxidized to form the corresponding phenol derivative.

Substitution: The boronic acid group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., toluene or ethanol) are commonly used.

Oxidation: Hydrogen peroxide or other oxidizing agents can be employed.

Substitution: Various nucleophiles can be used depending on the desired substitution product.

Major Products:

Suzuki-Miyaura Coupling: Biaryl compounds.

Oxidation: Phenol derivatives.

Substitution: Substituted phenyl derivatives.

Wissenschaftliche Forschungsanwendungen

Organic Synthesis

(5-Ethyl-2-fluorophenyl)boronic acid is employed as a reagent in cross-coupling reactions, particularly in the formation of carbon-carbon bonds. Its electron-withdrawing fluorine atom increases the reactivity of the boron center, facilitating transmetalation steps in palladium-catalyzed reactions. This property is crucial for synthesizing complex organic molecules used in pharmaceuticals and agrochemicals.

The compound exhibits significant biological activity due to its ability to form reversible covalent bonds with biomolecules:

- Enzyme Inhibition : It has been shown to inhibit serine proteases by covalently binding to active site residues, effectively blocking substrate access. This mechanism is vital for developing therapeutic agents targeting specific enzymes involved in disease pathways.

- Modulation of Kinase Activity : Research indicates that this compound can modulate the activity of kinases, influencing downstream signaling pathways associated with cell proliferation and apoptosis. This modulation is particularly relevant in cancer research, where aberrant kinase activity is often implicated.

Medicinal Chemistry

The compound's unique structure allows it to be explored as a potential candidate for boron neutron capture therapy (BNCT), a targeted cancer treatment that utilizes boron compounds to selectively destroy tumor cells upon neutron irradiation. Its ability to localize within cancerous tissues makes it an attractive option for further investigation.

Case Study 1: Inhibition of Cancer Cell Proliferation

A study demonstrated that this compound effectively inhibited the proliferation of breast cancer cells through its action on specific kinases involved in cell cycle regulation. The compound was shown to induce cell cycle arrest at the G1 phase, leading to decreased cell viability.

Case Study 2: Targeting Metabolic Pathways

Another research effort highlighted its role in modulating metabolic pathways by inhibiting key enzymes involved in glycolysis and the pentose phosphate pathway. This inhibition resulted in altered energy metabolism in cancer cells, suggesting potential applications in metabolic reprogramming strategies for cancer therapy.

Wirkmechanismus

The mechanism of action of (5-Ethyl-2-fluorophenyl)boronic acid in Suzuki-Miyaura coupling involves the formation of a palladium-boron complex, which undergoes transmetalation with an aryl or vinyl halide. This is followed by reductive elimination to form the desired biaryl product . The molecular targets and pathways involved in other reactions depend on the specific reagents and conditions used .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Boronic Acid Derivatives

Substituent Effects on Physicochemical Properties

The substituents on the phenyl ring critically influence pKa, solubility, and binding affinity:

- Ethyl (C2H5) : Increases lipophilicity, favoring membrane permeability but reducing aqueous solubility.

- Fluorine (F) : Electron-withdrawing effects lower the pKa of the boronic acid, enhancing reactivity under physiological conditions (pH ~7.4) .

- Hydroxyl (OH) : Found in 6-hydroxynaphthalen-2-yl boronic acid, this group increases polarity and solubility but raises pKa (~8.5), reducing binding efficiency at physiological pH .

- Ethoxy (OCH2CH3) : Present in 2-ethoxy-5-fluorophenylboronic acid, this group balances lipophilicity and solubility but may sterically hinder binding .

Anticancer Activity

- 6-Hydroxynaphthalen-2-yl boronic acid : Exhibits potent antiproliferative effects against triple-negative breast cancer (4T1 cells) with an IC50 of 0.1969 µM .

- Phenanthren-9-yl boronic acid : Shows similar cytotoxicity (IC50 = 0.2251 µM ) but suffers from poor solubility, limiting assay feasibility .

- (5-Ethyl-2-fluorophenyl)boronic acid : While untested, its ethyl group may improve cellular uptake compared to hydroxylated analogs, though solubility challenges may persist .

Enzyme Inhibition

- FL-166 (bifunctional aryl boronic acid) : Inhibits SARS-CoV-2 3CLpro protease with a Ki of 40 nM , attributed to boronic acid reactivity with serine residues .

- Triazole-substituted boronic acids : Demonstrate improved β-lactamase inhibition (MICs < 1 µg/mL) due to enhanced binding from heterocyclic substituents .

Data Table: Comparative Analysis of Key Boronic Acid Derivatives

Key Research Findings

Anticancer Potential: Hydroxylated and polyaromatic boronic acids (e.g., 6-hydroxynaphthalen-2-yl) show sub-micromolar cytotoxicity, but solubility issues limit their utility. The ethyl group in this compound may mitigate this via improved lipophilicity .

Enzyme Inhibition : Fluorine and ethyl substituents could enhance binding to serine proteases, as seen in FL-166, by lowering pKa and optimizing reactivity .

Diagnostic Utility: Substituents like fluorine improve target selectivity, as demonstrated by phenyl boronic acid’s diagnostic accuracy over APBA .

Biologische Aktivität

(5-Ethyl-2-fluorophenyl)boronic acid is a compound of significant interest in medicinal chemistry due to its biological activity, particularly in cancer therapy and enzyme inhibition. This article explores the compound's mechanisms of action, biochemical properties, cellular effects, and relevant case studies.

Overview

- Chemical Structure : The compound features a boronic acid functional group, which is known for its ability to form reversible covalent bonds with diols and other nucleophiles.

- CAS Number : 900175-03-3.

Target Enzymes

This compound primarily interacts with various enzymes through its boronic acid moiety. It has been shown to inhibit serine proteases by forming covalent bonds with the active site serine residue, effectively blocking their catalytic activity.

Biochemical Pathways

The compound's action affects several biochemical pathways:

- Cell Growth Regulation : It influences pathways that control cell proliferation and apoptosis by inhibiting specific kinases involved in these processes .

- Signal Transduction : By modulating signaling pathways, it can alter gene expression and cellular metabolism, impacting overall cell function.

Inhibition Studies

Research has demonstrated that this compound exhibits potent inhibitory effects on various cancer cell lines. For example:

- IC50 Values : In studies involving lymphoma cell lines, it was found to have IC50 values in the nanomolar range, indicating high potency against tumor growth .

Case Studies

- Cancer Therapeutics :

- Enzyme Inhibition :

- Another study focused on the interaction of this compound with serine proteases, highlighting its potential as a therapeutic agent for diseases where these enzymes are dysregulated.

| Property | Description |

|---|---|

| Solubility | Soluble in organic solvents; limited in water |

| Stability | Moderate metabolic stability; varies with dosage |

| Binding Affinity | High affinity for serine residues in target enzymes |

| Enzyme Interaction | Forms covalent bonds with active site residues |

Cellular Effects

The biological activity of this compound extends beyond enzyme inhibition:

- Modulation of Cell Signaling : It alters key signaling pathways that regulate cellular responses to stress and growth factors.

- Impact on Apoptosis : The compound has been shown to influence apoptotic pathways, promoting cell death in cancerous cells while sparing normal cells .

Future Directions

Ongoing research aims to further elucidate the biological mechanisms behind this compound's activity and its potential applications in targeted therapies for cancer and other diseases. Its role in boron neutron capture therapy (BNCT) is also being explored due to its unique chemical properties that allow for selective targeting of tumor cells.

Q & A

Q. What synthetic routes are commonly used to prepare (5-Ethyl-2-fluorophenyl)boronic acid, and how is purity ensured?

Answer: The synthesis typically involves Suzuki-Miyaura cross-coupling precursors or direct borylation of halogenated aromatic intermediates. For example, halogenated aryl substrates (e.g., bromo- or iodo-derivatives) can undergo Miyaura borylation using bis(pinacolato)diboron (B₂Pin₂) with palladium catalysts . Purification often requires derivatization into boronic esters (e.g., pinacol esters) to avoid trimerization or decomposition during chromatography . Purity is validated via ¹H/¹³C NMR (confirming boronic acid proton signals at δ ~7-9 ppm) and LC-MS/MS (to detect trace impurities like unreacted precursors or boroxines) .

Q. What analytical techniques are critical for characterizing this compound in drug discovery workflows?

Answer:

- NMR Spectroscopy : To confirm regiochemistry (e.g., fluorine substitution at position 2) and boronic acid functionality.

- LC-MS/MS : For quantifying residual genotoxic impurities (e.g., aryl halides) at sub-ppm levels, validated under ICH guidelines .

- HPLC-UV/RI : To monitor boroxine formation (trimerization) in aqueous solutions, which affects bioavailability .

Q. How is this compound applied in proteasome inhibitor design?

Answer: Boronic acids mimic peptide aldehydes, forming reversible covalent bonds with catalytic threonine residues in proteasomes. For example, bortezomib’s design leveraged substrate mimicry, where the boronic acid group enhances binding affinity and selectivity over peptidyl aldehydes . Structural analogs of this compound can be optimized via co-crystallization studies to refine steric and electronic interactions .

Advanced Research Questions

Q. How can researchers optimize Suzuki-Miyaura coupling efficiency for this compound derivatives?

Answer:

- Catalyst Selection : Pd(PPh₃)₄ or PdCl₂(dppf) improves coupling yields with electron-deficient aryl halides.

- Solvent Systems : Use mixed solvents (e.g., THF/H₂O) to balance boronic acid solubility and reactivity.

- Protecting Groups : Temporarily convert boronic acids to MIDA or pinacol esters to prevent side reactions .

- Microwave-Assisted Synthesis : Reduces reaction time and minimizes decomposition .

Q. How should discrepancies in diol-binding affinity data for this compound be resolved?

Answer: Discrepancies often arise from:

- pH Effects : Boronic acid-diol binding is pH-dependent (pKa ~8-9). Use buffered solutions (e.g., phosphate, borate) to standardize conditions .

- Secondary Interactions : Non-specific binding (e.g., hydrophobic interactions with glycoproteins) can skew SPR or fluorescence data. Mitigate via competitive assays or buffer optimization (e.g., adding NaCl to reduce electrostatic interference) .

- Kinetic vs. Thermodynamic Data : Stopped-flow kinetics (e.g., kon/koff rates) clarify whether discrepancies stem from binding speed vs. equilibrium stability .

Q. What challenges arise in MALDI-MS analysis of this compound-containing peptides, and how are they addressed?

Answer:

Q. How can this compound be integrated into fluorescent biosensors for Gram-positive bacteria detection?

Answer:

- Surface Functionalization : Conjugate the boronic acid to carbon dots (C-dots) via carbodiimide chemistry. The boronic acid binds bacterial glycolipids (e.g., lipoteichoic acid) via diol interactions .

- Selectivity Optimization : Tune pH (6.5-7.5) to favor Gram-positive binding over Gram-negative (which lack exposed diols). Validate via competitive assays with free sugars (e.g., fructose) .

Q. What computational strategies predict the binding behavior of this compound with glycoproteins?

Answer:

- QSAR Modeling : Use Mordred descriptors (e.g., topological polar surface area, logP) to correlate structure with binding affinity .

- Molecular Dynamics (MD) : Simulate boronic acid-diol interactions in explicit solvent to identify key hydrogen-bonding residues .

- PCA-Driven Diversity Selection : Cluster boronic acid libraries via k-means to prioritize analogs with optimal steric/electronic profiles .

Q. How does the trifluoromethyl group in related analogs influence the thermal stability of this compound?

Answer:

- Electron-Withdrawing Effects : The CF₃ group lowers boronic acid pKa, enhancing diol-binding at physiological pH but may reduce thermal stability.

- Degradation Pathways : Thermogravimetric analysis (TGA) reveals that electron-deficient analogs decompose at lower temperatures (~200°C vs. ~250°C for unsubstituted boronic acids). Stabilize via co-crystallization with diols or encapsulation in polymers .

Q. What methodologies control genotoxic impurities (GTIs) during large-scale synthesis of this compound?

Answer:

- LC-MS/MS Monitoring : Quantify aryl halide residuals (e.g., 5-ethyl-2-fluorobromobenzene) using MRM mode with deuterated internal standards .

- Purification Protocols : Employ reverse-phase chromatography (C18 columns) with gradient elution (acetonitrile/water + 0.1% formic acid) to isolate GTIs .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.